molecular formula C10H9BrFNO B2916191 2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile CAS No. 1283707-34-5

2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile

Cat. No.: B2916191
CAS No.: 1283707-34-5
M. Wt: 258.09
InChI Key: DNMHSYYYITXCBB-UHFFFAOYSA-N
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Description

2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile ( 1283707-34-5) is a high-purity chemical building block offered with a minimum purity of ≥95% . This compound, with the molecular formula C₁₀H₉BrFNO and a molecular weight of 258.09 g/mol, is characterized by a nitrile group and a hydroxy group attached to a propanenitrile chain, which is itself linked to a 5-bromo-2-fluorophenylmethyl ring system . Its structure places it in a class of organic molecules that are highly valuable in medicinal chemistry and drug discovery research. The presence of both the bromo and fluoro substituents on the aromatic ring, along with the functionalized side chain, makes it a versatile intermediate for various synthetic transformations, including the construction of more complex molecular architectures. Compounds with similar structural features, such as 3-amino-3-(5-bromo-2-fluorophenyl)propanenitrile, are utilized in pharmaceutical research, indicating the potential of this molecule as a key precursor in the synthesis of biologically active compounds . Researchers can employ this chemical in the development of novel therapeutic candidates or as a standard in analytical studies. The bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), while the fluorine can influence the molecule's electronic properties and metabolic stability. The hydroxy and nitrile groups offer additional sites for chemical modification, enabling researchers to explore diverse chemical space. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It should be stored sealed in a dry environment at 2-8°C . Please refer to the product's Safety Data Sheet for detailed handling and hazard information.

Properties

IUPAC Name

2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-9-1-2-10(12)8(4-9)3-7(5-13)6-14/h1-2,4,7,14H,3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMHSYYYITXCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC(CO)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.

    Nitrile Group Introduction: The nitrile group is introduced through a nucleophilic substitution reaction, where a suitable nitrile precursor reacts with the brominated and fluorinated phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by nitrile group introduction and hydroxylation under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group may be oxidized to form a carbonyl group.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine compound.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies investigating the biological activity of brominated and fluorinated phenyl compounds.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the nitrile and hydroxyl groups, contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Substituent Comparisons

Compound Name Core Structure Substituents Functional Groups Molecular Weight (g/mol)
2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile Propanenitrile 5-Bromo-2-fluorophenyl, β-hydroxyl Nitrile, hydroxyl ~268.1 (estimated)
3-(5-Bromo-2-iodophenyl)-3-oxopropanenitrile Propanenitrile 5-Bromo-2-iodophenyl, ketone Nitrile, ketone ~361.9 (estimated)
3-(5-Bromo-2-fluorophenyl)propionic acid Propionic acid 5-Bromo-2-fluorophenyl Carboxylic acid ~261.1 (estimated)

Key Findings:

Substituent Effects: The iodine in 3-(5-Bromo-2-iodophenyl)-3-oxopropanenitrile increases molecular weight and polarizability compared to the fluorine analog. This substitution may enhance halogen-bonding interactions in crystallography or biological targets. This could improve solubility in polar solvents.

Functional Group Impact: The nitrile group in both nitrile derivatives (target compound and ) offers reactivity toward nucleophilic additions or reductions, whereas the carboxylic acid in is prone to deprotonation or esterification. The ketone in may undergo keto-enol tautomerism, influencing stability under acidic or basic conditions, unlike the hydroxyl group in the target compound.

The absence of a hydroxyl group in and reduces hydrogen-bond donor capacity, which could affect crystal packing (as inferred from crystallography software like SHELX and ORTEP ).

Biological Activity

2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile is a compound of interest due to its potential biological activities. The compound is characterized by its unique chemical structure, which includes a bromo and a fluoro substituent on the phenyl ring, as well as a hydroxypropanenitrile functional group. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H10BrFNO
  • Molecular Weight : 250.1 g/mol
  • Structural Characteristics : The presence of bromine and fluorine atoms contributes to the compound's lipophilicity and may influence its interaction with biological targets.

Pharmacological Effects

Recent studies have highlighted the potential neuroprotective effects of compounds structurally related to this compound. For instance, research on similar compounds indicates that they may exhibit protective effects against oxidative stress in neuronal cells.

  • Oxidative Stress Protection : A study involving a related compound, (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate (BFB), demonstrated that it significantly reduced markers of oxidative stress in PC12 cells treated with hydrogen peroxide (H2O2). The findings suggested that BFB activates the Nrf2 pathway, which is crucial for cellular defense against oxidative damage .
  • Cell Viability and Apoptosis : The protective effects observed in similar compounds indicate that this compound may also enhance cell viability and reduce apoptosis in stressed neuronal cells. These activities could be mediated through the modulation of apoptotic pathways and enhancement of antioxidant defenses.

The proposed mechanisms through which compounds like this compound exert their biological effects include:

  • Nrf2 Activation : Activation of the Nrf2 pathway leads to increased expression of antioxidant proteins, thereby reducing oxidative stress.
  • Autophagy Induction : Compounds may initiate autophagy, a cellular process that removes damaged organelles and proteins, contributing to cellular homeostasis and survival under stress conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile?

  • Methodology :

Core Intermediate : Start with (5-Bromo-2-fluorophenyl)acetonitrile (CAS RN 305800-60-6), a structurally related compound listed in catalogs as a precursor .

Functionalization : Introduce the hydroxy group via stereoselective reduction of a ketone intermediate (e.g., using NaBH₄/CeCl₃ for controlled regioselectivity).

Purification : Employ preparative HPLC (≥95% purity, as per chromatographic standards in ) with C18 columns and acetonitrile/water gradients .

  • Key Challenges : Avoiding over-reduction of the nitrile group and ensuring regioselectivity in hydroxy group placement.

Q. How should researchers characterize the purity and structural identity of this compound?

  • Analytical Workflow :

NMR : Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl₃ to confirm the benzyl-methyl linkage and hydroxy group position.

LC-MS : Validate molecular weight (C₁₀H₉BrFNO) and monitor impurities (e.g., brominated byproducts) using high-resolution LC-MS .

HPLC : Apply methods from (e.g., 2.0 µL injection volume, C18 columns) for quantitative purity assessment.

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or reactivity of this compound?

  • Strategy :

Reaction Simulation : Use Discovery Studio () to model transition states for key steps, such as nitrile stabilization or hydroxy group introduction.

Density Functional Theory (DFT) : Predict regioselectivity in electrophilic substitution reactions on the fluorophenyl ring .

Solubility Prediction : Calculate logP and TPSA (Topological Polar Surface Area) using tools like XLOGP3 or ESOL (referenced in ) to design solvent systems for reactions .

Q. What experimental protocols mitigate stability issues during storage or handling?

  • Recommendations :

Temperature Control : Store at 0–6°C in amber vials to prevent photodegradation, as suggested for structurally similar nitriles in .

Matrix Stabilization : For aqueous studies, add antioxidants (e.g., BHT) to counteract organic degradation observed in .

Moisture Avoidance : Use anhydrous solvents during synthesis to prevent hydrolysis of the nitrile group.

Q. How can researchers resolve contradictions in spectroscopic or chromatographic data?

  • Troubleshooting :

NMR Discrepancies : Compare data with analogs like 5-Bromo-2-fluorophenylacetic acid (CAS RN 883514-21-4) to identify positional isomerism or solvent effects .

LC-MS Artifacts : Re-run samples with alternative ionization modes (e.g., ESI+ vs. APCI) to distinguish adducts from true impurities .

Cross-Validation : Use orthogonal techniques (e.g., IR for nitrile confirmation) to resolve ambiguities.

Methodological Design Considerations

Q. What strategies improve yield in the final coupling step of the benzyl-methyl group?

  • Optimization Approaches :

Catalyst Screening : Test Pd(PPh₃)₄ (as used in for Suzuki couplings) or Cu-mediated Ullmann reactions for aryl-alkyl bond formation .

Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF) vs. ethers (THF) to balance reaction rate and byproduct formation.

In Situ Monitoring : Use FT-IR to track nitrile group integrity during prolonged reactions.

Q. How can researchers design bioactivity assays while accounting for the compound’s physicochemical properties?

  • Assay Design :

Solubility Profiling : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous buffers, guided by logS calculations from .

Membrane Permeability : Predict BBB penetration using the "Bioavailability Score" metric ( ) to prioritize in vitro models (e.g., Caco-2 cells for intestinal absorption studies) .

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